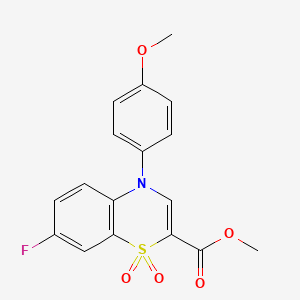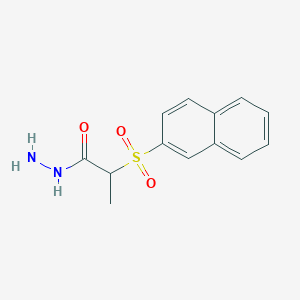
2-(Naphthalene-2-sulfonyl)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Naphthalene-2-sulfonyl)propanehydrazide is a compound widely used in scientific research for its various properties. It is a derivative of 2-naphthalene sulfonic acids .
Molecular Structure Analysis
While the exact molecular structure analysis of this compound is not available, it is known that naphthalene derivatives exhibit unique photo physical and chemical properties . The molecular formula of this compound is C13H14N2O3S.Scientific Research Applications
Electron Beam Irradiation in Aqueous Solutions
- Study: Alkhuraiji and Leitner (2016) investigated the electron beam irradiation of aqueous solutions of 2-naphthalenesulfonate, demonstrating its effectiveness in reducing the concentration of this compound in water. The study highlighted the role of oxidants in enhancing the radiolytic system's efficiency (Alkhuraiji & Leitner, 2016).
Sulfur Monoxide Transfer in Organic Synthesis
- Study: Grainger et al. (2011) explored the transfer of sulfur monoxide from trisulfide-2-oxides to dienes, which included naphthalene derivatives. This process was used in the synthesis of thiophenes, demonstrating the chemical versatility of these compounds (Grainger et al., 2011).
Proton Exchange Membranes
- Study: Wang et al. (2015) synthesized sulfonated polybenzothiazoles containing naphthalene for use as proton exchange membranes. These polymers exhibited excellent properties for such applications, demonstrating the utility of naphthalene derivatives in membrane technology (Wang et al., 2015).
Biological Activity of Sulfonylhydrazide-Schiff Base
- Study: Amereih et al. (2020) synthesized and characterized a naphthalene-2-sulfonylhydrazide Schiff base, evaluating its antimicrobial activity. This highlights the potential biological applications of such compounds (Amereih et al., 2020).
Geothermal Reservoir Tracers
- Study: Rose, Benoit, and Kilbourn (2001) tested polyaromatic sulfonate compounds, including 2-naphthalene sulfonate, as tracers in geothermal reservoirs. They demonstrated these compounds' suitability in high-temperature environments (Rose, Benoit, & Kilbourn, 2001).
Gas Permeation and Separation
- Study: Tanaka et al. (2006) measured the permeability and selectivity of sulfonated polyimides containing naphthalene for gas separation, highlighting their application in this field (Tanaka et al., 2006).
Fluorescent Probes
- Study: Stryer (1965) explored the use of anilinonaphthalene sulfonates, including naphthalene derivatives, as fluorescent probes for studying non-polar regions in proteins (Stryer, 1965).
properties
IUPAC Name |
2-naphthalen-2-ylsulfonylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-9(13(16)15-14)19(17,18)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,14H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLRYHMNUWAHJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)S(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[3-(triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzoate](/img/structure/B2596694.png)

![(E)-2,5-dichloro-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carbohydrazide](/img/structure/B2596697.png)

![[1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol, Mixture of diastereomers](/img/structure/B2596699.png)
![1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one](/img/structure/B2596701.png)
![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2596702.png)

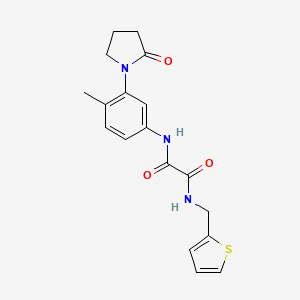
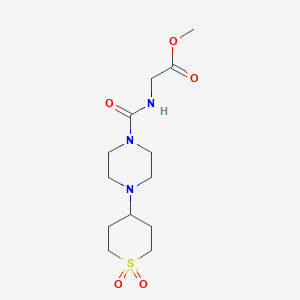
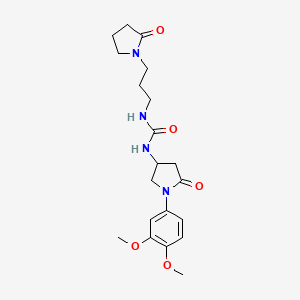
![N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide](/img/structure/B2596713.png)
